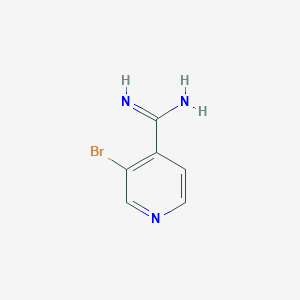
3-Bromopyridine-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopyridine-4-carboximidamide is an organic chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that contains a pyridine ring and a carboximidamide group. This compound has been studied extensively for its biological properties and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 3-Bromopyridine-4-carboximidamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-Bromopyridine-4-carboximidamide has various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation: This compound has been shown to inhibit the growth and proliferation of cancer cells.
2. Anti-inflammatory effects: It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial effects: This compound has been shown to inhibit the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromopyridine-4-carboximidamide in lab experiments include its potent biological activity, ease of synthesis, and low cost. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 3-Bromopyridine-4-carboximidamide, including:
1. Development of novel anticancer drugs: This compound has shown promising results in preclinical studies and can be further developed into a potent anticancer drug.
2. Development of novel antimicrobial drugs: 3-Bromopyridine-4-carboximidamide can be further studied for its potential as an antimicrobial drug.
3. Understanding the mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, 3-Bromopyridine-4-carboximidamide is an organic chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, inflammatory diseases, and microbial infections. Further studies are needed to fully understand its mechanism of action and potential as a novel drug candidate.
Métodos De Síntesis
The synthesis of 3-Bromopyridine-4-carboximidamide can be achieved through various methods. One of the commonly used methods is the reaction of 3-bromopyridine with cyanamide in the presence of a catalyst such as copper(II) chloride. This reaction yields 3-Bromopyridine-4-carboximidamide as a white solid.
Aplicaciones Científicas De Investigación
3-Bromopyridine-4-carboximidamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including:
1. Anticancer activity: Studies have shown that 3-Bromopyridine-4-carboximidamide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: This compound has also shown significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory activity: Studies have shown that 3-Bromopyridine-4-carboximidamide has anti-inflammatory activity and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-bromopyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-5-3-10-2-1-4(5)6(8)9/h1-3H,(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLVFXJWTRYUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-4-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)
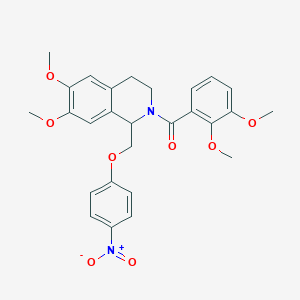


![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)

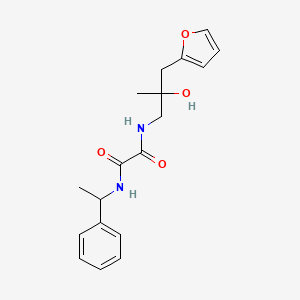
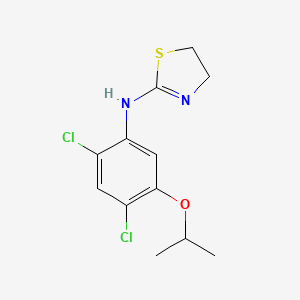
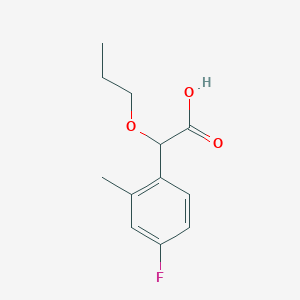
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)

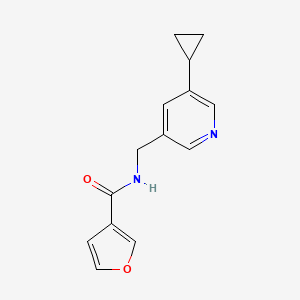
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-fluoroquinazoline](/img/structure/B2785215.png)